molecular formula C11H15ClFNO2 B6198143 methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride CAS No. 2679950-31-1

methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride

Cat. No.: B6198143
CAS No.: 2679950-31-1
M. Wt: 247.69 g/mol
InChI Key: NHKQNOZFBYEIIZ-SBSPUUFOSA-N
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Description

Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride is a chemical compound with significant interest in various fields of research. It is characterized by the presence of an amino group, a fluorophenyl group, and a butanoate ester, making it a versatile molecule for synthetic and analytical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-3-amino-4-(2-fluorophenyl)butanoic acid and methanol.

    Esterification: The carboxylic acid group of ®-3-amino-4-(2-fluorophenyl)butanoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate.

    Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reactions are carried out in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R)-3-amino-4-(2-chlorophenyl)butanoate hydrochloride
  • Methyl (3R)-3-amino-4-(2-bromophenyl)butanoate hydrochloride
  • Methyl (3R)-3-amino-4-(2-iodophenyl)butanoate hydrochloride

Uniqueness

Methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form specific interactions with biological targets, making it a valuable compound in research and development.

Properties

CAS No.

2679950-31-1

Molecular Formula

C11H15ClFNO2

Molecular Weight

247.69 g/mol

IUPAC Name

methyl (3R)-3-amino-4-(2-fluorophenyl)butanoate;hydrochloride

InChI

InChI=1S/C11H14FNO2.ClH/c1-15-11(14)7-9(13)6-8-4-2-3-5-10(8)12;/h2-5,9H,6-7,13H2,1H3;1H/t9-;/m1./s1

InChI Key

NHKQNOZFBYEIIZ-SBSPUUFOSA-N

Isomeric SMILES

COC(=O)C[C@@H](CC1=CC=CC=C1F)N.Cl

Canonical SMILES

COC(=O)CC(CC1=CC=CC=C1F)N.Cl

Purity

95

Origin of Product

United States

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